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Compound of Interest

Compound Name: 8-Methoxy-4-Chromanone

Cat. No.: B1357117

This technical guide provides a comprehensive overview of the spectroscopic data for 8-
Methoxy-4-Chromanone, a significant heterocyclic compound in medicinal chemistry. The
chroman-4-one scaffold is a "privileged structure” known for its presence in a variety of
bioactive compounds, making the detailed characterization of its derivatives crucial for
researchers, scientists, and professionals in drug development. This document presents
available spectroscopic data, detailed experimental protocols for acquiring such data, and a
logical workflow for the structural analysis of synthesized organic compounds.

Data Presentation

The following tables summarize the available and expected spectroscopic data for 8-Methoxy-
4-Chromanone.

'H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: Chloroform-d (CDCIs) Frequency: 400 MHz

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1357117?utm_src=pdf-interest
https://www.benchchem.com/product/b1357117?utm_src=pdf-body
https://www.benchchem.com/product/b1357117?utm_src=pdf-body
https://www.benchchem.com/product/b1357117?utm_src=pdf-body
https://www.benchchem.com/product/b1357117?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1357117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
6.92 d 5.8 2H Aromatic Protons
6.88 - 6.80 m - 1H Aromatic Proton
4.43 ddd 11.2,6.6,4.4 1H O-CH2
4.38 - 4.31 m - 1H O-CH:
4.05 t 6.0 1H C(3)-H2
3.89 S - 3H OCHs
2.36 tdd 58,41,16 2H C(2)-Hz

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

(Predicted)

Due to the absence of a publicly available experimental spectrum for 8-Methoxy-4-

Chromanone, the following are predicted chemical shifts based on known data for

chromanone and the expected influence of the methoxy group.

Solvent: Chloroform-d (CDCIs) Frequency: 100 MHz
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Chemical Shift (8) ppm Carbon Atom Assignment
~192 C=0 (C-4)

~158 C-0O (Aromatic, C-8a)
~148 C-OCHs (Aromatic, C-8)
~128 Aromatic CH

~122 Aromatic CH

~118 Aromatic C-H (C-4a)
~110 Aromatic CH

~67 O-CH: (C-2)

~56 OCHs

~37 CH2 (C-3)

IR (Infrared) Spectroscopy Data (Predicted)

The following table lists the expected characteristic infrared absorption bands for 8-Methoxy-4-
Chromanone based on its functional groups.

Functional Group

Wavenumber (cm~—?) Intensity . .

Vibration
~3100-3000 Medium Aromatic C-H Stretch
~2950-2850 Medium Aliphatic C-H Stretch
~1680 Strong C=0 (Ketone) Stretch
~1600, ~1480 Medium-Strong Aromatic C=C Stretch
~1260 Strong Aryl-O (Ether) Stretch
~1050 Strong Alkyl-O (Ether) Stretch

Mass Spectrometry (MS) Data (Predicted)
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The expected key fragments in the mass spectrum of 8-Methoxy-4-Chromanone are outlined
below. The molecular weight of 8-Methoxy-4-Chromanone is 178.19 g/mol .

m/z (Mass-to-Charge Ratio) Proposed Fragment

178 [M]* (Molecular lon)

150 [M - COJ*

135 [M - CO - CHs]*

121 [M - CO - CzHs]* or [M - CsHsOJ*
107 [C7H-O]*

92 [CeH4O]*

77 [CeHs]*

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 8-Methoxy-4-
Chromanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To obtain *H and *3C NMR spectra to elucidate the carbon-hydrogen framework of
the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
o Weigh approximately 5-10 mg of the 8-Methoxy-4-Chromanone sample.

o Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDClIs) containing
0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a clean, dry 5 mm NMR tube.

H NMR Acquisition:
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Tune and shim the spectrometer for the sample.
Acquire a one-dimensional *H NMR spectrum using a standard pulse sequence.

Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay
of 1 second, and 16 scans.

Process the data by applying a Fourier transform, phasing, and baseline correction.
Reference the spectrum to the TMS signal at 0.00 ppm.

Integrate all signals and determine the chemical shifts and coupling constants.

13C NMR Acquisition:

Acquire a one-dimensional 13C NMR spectrum with proton decoupling.

Typical parameters: spectral width of 220 ppm, acquisition time of 1 second, relaxation delay
of 2 seconds, and 1024 scans.

Process the data similarly to the *H spectrum.

Reference the spectrum to the CDCIs solvent signal at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 8-Methoxy-4-Chromanone.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an
Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

o Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and
allowing it to dry completely.

e Place a small amount of the solid 8-Methoxy-4-Chromanone sample directly onto the ATR
crystal, ensuring complete coverage of the crystal surface.
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e Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum over a range of 4000-400 cm~1.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber
(cm™2).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 8-Methoxy-4-
Chromanone to confirm its molecular formula and aid in structural elucidation.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass
Spectrometer (GC-MS) with an Electron lonization (EIl) source.

Sample Preparation:

o Prepare a dilute solution of 8-Methoxy-4-Chromanone (approximately 1 mg/mL) in a
volatile organic solvent such as methanol or dichloromethane.

Data Acquisition (GC-MS with EI):
e Inject a small volume (e.g., 1 pL) of the sample solution into the GC.

e The GC will separate the compound from any impurities before it enters the mass
spectrometer.

 In the El source, the sample molecules are bombarded with high-energy electrons (typically
70 eV), causing ionization and fragmentation.
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e The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio
(m/z).

e A mass spectrum is generated, plotting the relative abundance of ions versus their m/z
values.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized organic compound like 8-Methoxy-4-Chromanone.
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Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of
an organic compound.

 To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 8-Methoxy-
4-Chromanone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1357117#spectroscopic-data-nmr-ir-mass-spec-for-
8-methoxy-4-chromanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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